molecular formula C19H15NO4S B12387039 (5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione

(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione

Cat. No.: B12387039
M. Wt: 353.4 g/mol
InChI Key: ZBIWNXHXEOBENC-GZTJUZNOSA-N
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Description

(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a phenyl group and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methoxybenzaldehyde with 3-phenacyl-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Activities

Research has demonstrated that derivatives of thiazolidine-2,4-dione exhibit a range of biological activities:

Antimicrobial Activity

Several studies have reported that (5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione and its derivatives possess antimicrobial properties. For instance, a study indicated that various derivatives showed significant activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL .

Antidiabetic Potential

Thiazolidine derivatives have been investigated for their potential as antidiabetic agents. The mechanism often involves the modulation of insulin sensitivity and glucose metabolism. A recent study highlighted that certain derivatives could act as protein tyrosine phosphatase 1B (PTP1B) inhibitors, which are promising targets for diabetes treatment .

Anti-inflammatory Effects

Compounds in this class have also been evaluated for anti-inflammatory properties. They may inhibit pathways involved in inflammation, showing promise for treating conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidine derivatives. Modifications at various positions on the phenyl ring or the thiazolidine core can significantly influence their activity profiles:

ModificationEffect on Activity
Electron-withdrawing groupsIncrease potency against certain pathogens
Alkyl substitutionsEnhance lipophilicity and bioavailability
Hydroxyl groupsPotentially improve solubility and interaction with biological targets

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various thiazolidine derivatives, it was found that modifications with methoxy groups significantly enhanced antimicrobial efficacy against Staphylococcus aureus . The study utilized a series of in vitro assays to determine MIC values and establish a correlation between structure and activity.

Case Study 2: Antidiabetic Mechanism

A comprehensive investigation into the PTP1B inhibitory activity of thiazolidine derivatives revealed that specific substitutions led to improved binding affinity to the target enzyme. Molecular docking studies supported these findings by demonstrating favorable interactions between the compounds and the active site of PTP1B .

Mechanism of Action

The mechanism of action of (5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for managing diabetes.

    Troglitazone: An older thiazolidinedione with similar properties.

Uniqueness

(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the methoxyphenyl group, which may confer distinct biological activities compared to other thiazolidinediones

Biological Activity

The compound (5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione belongs to a class of heterocyclic compounds known as thiazolidine-2,4-diones (TZDs). These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antidiabetic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C16H15NO3S\text{C}_{16}\text{H}_{15}\text{N}\text{O}_{3}\text{S}

The synthesis typically involves the condensation of thiazolidine-2,4-dione with appropriate aldehydes or ketones under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, employing methodologies such as the Knoevenagel condensation and other organic transformations .

Antidiabetic Activity

Thiazolidine-2,4-diones have been extensively studied for their antidiabetic properties. These compounds act primarily as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. Research indicates that TZDs can improve insulin sensitivity and reduce blood glucose levels in diabetic models .

Antimicrobial Activity

The antimicrobial efficacy of thiazolidine derivatives has been well documented. Studies reveal that this compound exhibits significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for this compound against Gram-positive bacteria range from 2 to 16 μg/mL .
  • The compound also demonstrates activity against fungal pathogens, making it a potential candidate for treating infections caused by resistant strains .

Anticancer Activity

Recent investigations into the anticancer properties of thiazolidine derivatives highlight their potential as chemotherapeutic agents. The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 and A2058 by inhibiting human topoisomerases I and II . The mechanism involves the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is significantly influenced by their structural components. Modifications at various positions on the thiazolidine ring can enhance or diminish their pharmacological effects. For instance:

  • The presence of methoxy groups has been correlated with increased antibacterial activity .
  • Substituents at the 5-position have shown varying effects on anticancer potency, with certain phenyl substitutions leading to improved efficacy against specific cancer types .

Case Study 1: Antidiabetic Effects

A study conducted on diabetic rats demonstrated that administration of this compound significantly reduced fasting blood glucose levels compared to control groups. The compound was found to enhance insulin sensitivity through modulation of PPARγ activity.

Case Study 2: Antimicrobial Efficacy

In vitro assays revealed that this compound exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The MIC was determined to be 6.25 μM, showcasing its potential as a lead compound for developing new antimicrobial agents .

Properties

Molecular Formula

C19H15NO4S

Molecular Weight

353.4 g/mol

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H15NO4S/c1-24-15-9-7-13(8-10-15)11-17-18(22)20(19(23)25-17)12-16(21)14-5-3-2-4-6-14/h2-11H,12H2,1H3/b17-11+

InChI Key

ZBIWNXHXEOBENC-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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